molecular formula C16H16BrNO4 B2481122 4-bromo-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]methyl}-6-methoxyphenol CAS No. 329080-36-6

4-bromo-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]methyl}-6-methoxyphenol

Cat. No.: B2481122
CAS No.: 329080-36-6
M. Wt: 366.211
InChI Key: LOKOHELBNHQJBB-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]methyl}-6-methoxyphenol is a brominated phenolic derivative characterized by a benzodioxin-substituted aminomethyl group attached to a substituted phenol scaffold. Its structure features:

  • Methoxy group at the 6-position, influencing solubility and steric interactions.
  • (2,3-Dihydro-1,4-benzodioxin-6-yl)amino group, providing a fused oxygen-rich heterocyclic system that may enhance binding to biological targets.

Properties

IUPAC Name

4-bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4/c1-20-15-7-11(17)6-10(16(15)19)9-18-12-2-3-13-14(8-12)22-5-4-21-13/h2-3,6-8,18-19H,4-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKOHELBNHQJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CNC2=CC3=C(C=C2)OCCO3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]methyl}-6-methoxyphenol typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The reaction is carried out in the presence of a base such as lithium hydride (LiH) and a solvent like N,N-dimethylformamide (DMF) . The reaction conditions include stirring at room temperature for 4-5 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Reactivity of the Phenolic –OH Group

The phenolic hydroxyl group participates in acid-base and nucleophilic reactions:

Reaction TypeConditionsProduct/OutcomeSupporting Data
Esterification Acetic anhydride, pyridineFormation of acetylated derivativeIR loss of –OH stretch (~3300 cm⁻¹)
Oxidation KMnO₄, acidic conditionsQuinone formation (C=O stretch at ~1680 cm⁻¹)Analogous phenolic oxidations
Deprotonation NaOH (aq)Phenolate ion (UV-Vis λₘₐₓ ~290 nm)pH-dependent spectral shifts

Bromine Substituent Reactivity

The bromine atom at position 4 undergoes selective substitution under controlled conditions:

Reaction TypeConditionsProductNotes
Nucleophilic Aromatic Substitution CuCN, DMF, 150°CCyano derivative at position 4Requires electron-withdrawing activation
Suzuki Coupling Pd(PPh₃)₄, arylboronic acidBiaryl productLimited by competing –OH/Methoxy effects

Aminomethyl Group Reactions

The –CH₂–NH– bridge exhibits reactivity typical of secondary amines:

Reaction TypeReagentsOutcomeCharacterization
Alkylation CH₃I, K₂CO₃Tertiary amine formation¹H NMR δ 2.3 (N–CH₃)
Acylation Acetyl chloride, Et₃NAmide derivativeIR C=O stretch at ~1650 cm⁻¹
Schiff Base Formation Aldehydes/ketonesImine-linked derivativesCondensation kinetics studied

Methoxy Group Transformations

The methoxy group at position 6 demonstrates stability under mild conditions but reacts under harsh treatment:

Reaction TypeConditionsProductEvidence
Demethylation HBr (48%), refluxCatechol derivativeTLC/Rf shift
Ether Cleavage BBr₃, CH₂Cl₂, −78°CPhenolic –OH regenerationQuantified via GC-MS

Benzodioxin Ring Stability

The 1,4-benzodioxin moiety remains inert under most conditions but undergoes ring-opening in extreme cases:

Reaction TypeConditionsOutcomeObservations
Acidic Hydrolysis Concentrated HCl, ΔCatechol and glyoxal derivativesMass spec fragmentation
Reductive Cleavage LiAlH₄, THFDisrupted ether linkagesNMR loss of dioxin protons

Cross-Reactivity Considerations

Competitive interactions between functional groups necessitate careful optimization:

  • Simultaneous Bromine/Methoxy Activation : Methoxy’s electron-donating effect deactivates bromine toward substitution unless directed by ortho/para effects .

  • Steric Hindrance : The benzodioxin group limits access to the aminomethyl site, slowing acylation/alkylation kinetics .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The compound has been investigated for its potential as a therapeutic agent in various medical conditions. Its structural features suggest that it may interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of benzodioxane have been explored for their ability to inhibit cancer cell proliferation. Studies have shown that such compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Antimicrobial Properties

The compound's structural motifs are also associated with antimicrobial activity. Research has highlighted the effectiveness of benzodioxane derivatives against various bacterial strains, suggesting that 4-bromo-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]methyl}-6-methoxyphenol could be developed into a novel antimicrobial agent .

The biological activity of this compound is attributed to its interaction with specific receptors and enzymes.

Receptor Modulation

Compounds similar to this compound have been shown to modulate adrenergic and serotonergic receptors. This modulation can lead to therapeutic effects in conditions such as anxiety and depression .

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in inflammatory pathways. For example, studies on related compounds have demonstrated their capacity to inhibit leukotriene A4 hydrolase (LTA4H), which plays a crucial role in inflammation . This suggests that this compound could be beneficial in treating inflammatory diseases.

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound.

Synthesis and Characterization

A study focused on synthesizing various benzodioxane derivatives using established chemical methodologies. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry to confirm their structures .

In Vitro Studies

In vitro assays have demonstrated the cytotoxic effects of related compounds on human cancer cell lines. For example, one study reported that certain benzodioxane derivatives exhibited significant cytotoxicity against colorectal cancer cells (HCT116), indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 4-bromo-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can affect various biochemical processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of 4-bromo-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]methyl}-6-methoxyphenol becomes evident when compared to structurally related compounds. Below is a comparative analysis:

Table 1: Structural and Functional Comparison with Similar Compounds

Compound Name Key Structural Features Functional Implications Reference
4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol Bromine and methoxy on phenol; 4-bromophenyl aminomethyl group High halogen density enhances reactivity but lacks benzodioxin’s oxygen-rich scaffold, reducing target specificity.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide Benzodioxin core with sulfonamide group Sulfonamide introduces acidic protons and hydrogen-bonding capacity, distinct from the aminomethyl-phenol linkage. Explored for Alzheimer’s disease applications.
2-{[(2,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol Dichlorophenyl aminomethyl group; methoxy at 6-position Chlorine’s lower electronegativity vs. bromine reduces electrophilicity. Retains methoxy but lacks benzodioxin’s fused ring system.
2-(((3,5-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol Dimethoxyphenyl substitution; methoxy at 6-position Multiple methoxy groups increase hydrophilicity but absence of halogens limits bioactivity in halogen-dependent pathways.
[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate Bromomethyl and methoxy on oxane ring Bromine’s alkylating potential differs from aromatic bromine; oxane scaffold vs. benzodioxin alters metabolic stability.

Key Findings from Comparative Analysis

Role of Halogenation: Bromine at the 4-position (target compound) enhances electrophilic reactivity compared to chlorine (e.g., 2-{[(2,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol) . In contrast, non-halogenated analogs (e.g., 2-(((3,5-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol) exhibit reduced bioactivity in halogen-dependent pathways .

Benzodioxin Scaffold: The fused benzodioxin ring in the target compound provides a rigid, oxygen-rich structure that may improve binding to targets like PD-1/PD-L1, as seen in scaffold-hopping studies . Compounds lacking this scaffold (e.g., 4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol) lose this advantage, highlighting the benzodioxin’s role in molecular recognition .

Functional Group Variations: Sulfonamide derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide) exhibit distinct hydrogen-bonding capabilities compared to the aminomethyl-phenol group, altering target selectivity . Methoxy positioning (6-position in target compound vs. 4-position in some analogs) influences steric hindrance and solubility, affecting pharmacokinetics .

Biological Implications: The combination of bromine, methoxy, and benzodioxin in the target compound suggests dual roles: halogen-dependent bioactivity (e.g., enzyme inhibition) and scaffold-mediated target engagement (e.g., immunomodulation) .

Biological Activity

4-Bromo-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]methyl}-6-methoxyphenol (CAS Number: 1223891-03-9) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula: C15H14BrNO3
  • Molecular Weight: 336.19 g/mol
  • Purity: >90%

Antioxidant Properties

Research indicates that compounds containing benzodioxin moieties exhibit significant antioxidant activity. The presence of the methoxy and bromo substituents in this compound may enhance its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Enzyme Inhibition

Studies show that derivatives of benzodioxins can act as inhibitors of various enzymes. Specifically, the compound has been investigated for its potential as an inhibitor of:

  • α-glucosidase : This enzyme is involved in carbohydrate metabolism, and its inhibition can be beneficial in managing diabetes by delaying glucose absorption.
  • Acetylcholinesterase : Inhibition of this enzyme can enhance cholinergic transmission, making it a target for Alzheimer's disease treatment .

The biological activity of this compound is attributed to several mechanisms:

  • Free Radical Scavenging : The methoxy group may facilitate electron donation, enhancing radical scavenging capabilities.
  • Enzyme Binding : Structural studies suggest that the compound may bind to the active sites of target enzymes due to its specific functional groups, leading to inhibition .

Case Study 1: Antidiabetic Potential

A study evaluated the compound's effect on α-glucosidase activity in vitro. The results indicated a dose-dependent inhibition, suggesting its potential role in managing postprandial hyperglycemia. The IC50 value was found to be comparable to known inhibitors .

Case Study 2: Neuroprotective Effects

In a neuroprotection study involving acetylcholinesterase inhibition, this compound demonstrated significant protective effects against neurotoxicity in cell culture models. This suggests potential therapeutic applications in neurodegenerative disorders .

Research Findings Summary Table

Property Finding
Antioxidant ActivitySignificant free radical scavenging
α-Glucosidase InhibitionDose-dependent inhibition observed
Acetylcholinesterase InhibitionNeuroprotective effects noted

Q & A

Basic: What are the optimal synthetic routes for 4-bromo-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]methyl}-6-methoxyphenol?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with halogenation and functional group coupling. Key steps include:

  • Halogenation: Bromination of a phenolic precursor using electrophilic aromatic substitution (e.g., Br₂ in acetic acid) to introduce the bromine atom .
  • Mannich Reaction: Coupling the benzodioxin-6-amine moiety via a Mannich reaction using formaldehyde as the methylene bridge donor .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the final product .
    Critical Parameters:
  • Temperature control during bromination (0–5°C) minimizes side reactions.
  • Catalytic amounts of acetic acid enhance the Mannich reaction efficiency .

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 4.2–4.5 ppm (methylene bridge), and δ 3.8 ppm (methoxy group) .
    • ¹³C NMR: Signals for the benzodioxin ring carbons (100–150 ppm) and methoxy carbon (~55 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) at m/z 381.02 (C₁₆H₁₄BrNO₄) .
  • IR Spectroscopy: Stretching vibrations for O–H (3400 cm⁻¹), C–Br (600 cm⁻¹), and C–O (1250 cm⁻¹) .

Advanced: How does bromine substitution influence biological activity compared to chloro/fluoro analogs?

Methodological Answer:
Bromine’s larger atomic radius and polarizability enhance van der Waals interactions with hydrophobic protein pockets, increasing binding affinity. Comparative studies show:

  • Bioactivity Trends: Brominated analogs exhibit 2–3× higher inhibition of cytochrome P450 enzymes compared to chloro/fluoro derivatives .
  • Reactivity: Bromine’s lower electronegativity (vs. Cl/F) reduces electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions .
    Experimental Design:
  • Use isosteric halogen substitution (Cl, Br, I) in SAR studies.
  • Measure IC₅₀ values via enzyme inhibition assays (e.g., fluorometric P450 screening) .

Advanced: What analytical techniques are suitable for detecting this compound in environmental samples?

Methodological Answer:

  • Solid-Phase Extraction (SPE):
    • Cartridge: Oasis HLB (60 mg, 3 cc) conditioned with methanol.
    • Elution: 2 mL methanol after sample acidification (pH 2.5) to enhance recovery .
  • LC-MS/MS:
    • Column: C18 (2.1 × 100 mm, 1.7 µm).
    • Mobile Phase: 0.1% formic acid in water (A) and methanol (B).
    • Detection: MRM transitions m/z 381 → 263 (quantifier) and m/z 381 → 245 (qualifier) .
      Validation: Spike-and-recovery tests in wastewater matrices (80–110% recovery, RSD < 15%) .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies involving structural analogs?

Methodological Answer:
Contradictions often arise from differing assay conditions or substitution patterns. Mitigation strategies include:

  • Standardized Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤ 0.1%) .
  • Computational Modeling:
    • Perform molecular docking (AutoDock Vina) to compare binding modes of Br/Cl/F analogs.
    • Calculate binding free energies (MM/PBSA) to quantify halogen interactions .
  • Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., bromine’s role in hydrophobic interactions) .

Advanced: What are the challenges in optimizing reaction yields during synthesis?

Methodological Answer:

  • Byproduct Formation:
    • Bromination may produce di-substituted byproducts. Monitor via TLC (Rf = 0.3 in EtOAc/hexane 1:3) and adjust stoichiometry (Br₂:substrate = 1:1.05) .
  • Coupling Efficiency:
    • Use excess formaldehyde (1.2 eq) and anhydrous conditions to drive the Mannich reaction to completion .
  • Catalyst Selection:
    • Scandium triflate (10 mol%) improves amino-methylation yields by 20% compared to HCl .

Advanced: How to design experiments assessing environmental fate and toxicity?

Methodological Answer:
Follow the INCHEMBIOL framework :

Environmental Distribution:

  • Measure log Kow (octanol-water partition coefficient) via shake-flask method to predict bioaccumulation.

Biotic Transformation:

  • Aerobic biodegradation: OECD 301D test with activated sludge (28 days, 20°C).

Toxicity Screening:

  • Acute toxicity: Daphnia magna 48-h EC₅₀ (OECD 202).
  • Genotoxicity: Ames test (TA98 strain ± S9 metabolic activation) .

Table 1: Comparative Bioactivity of Halogenated Analogs

HalogenIC₅₀ (Cytochrome P450)log KowBinding Energy (kcal/mol)
Br12.3 µM3.2-8.7
Cl28.5 µM2.9-6.9
F35.1 µM2.5-5.4
Data from enzyme inhibition assays and docking studies .

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